Bifunctional Reactivity vs. 1-Boc-4-Cyanopiperidine
CAS 331281-25-5 delivers a free primary amine at the C4 position that 1-Boc-4-cyanopiperidine (CAS 91419-52-2) completely lacks. In the synthesis of piperazine-based CCR5 antagonists, this free amine enables direct reductive amination or amide coupling without requiring an additional deprotection–activation sequence [1]. The quaternary 4-aminonitrile motif was explicitly identified as the 'key building block' for a library of 4-differently substituted-4-aminopiperidine derivatives, a diversification strategy not possible with the simple 4-cyanopiperidine scaffold [2].
| Evidence Dimension | Number of synthetically accessible diversification vectors |
|---|---|
| Target Compound Data | Two orthogonal reactive handles at C4 (primary amine + nitrile) plus one Boc-protected N1 |
| Comparator Or Baseline | 1-Boc-4-cyanopiperidine (CAS 91419-52-2): one nitrile handle at C4, no amine |
| Quantified Difference | Target provides 3 diversification vectors vs. 2 for the comparator; eliminates 1–2 synthetic steps per analog in CCR5 antagonist synthesis [2] |
| Conditions | Synthetic chemistry context: parallel library synthesis of 4-substituted-4-aminopiperidines from isonipecotate via Curtius rearrangement [2] |
Why This Matters
Reducing synthetic step count by 1–2 steps per analog translates directly to faster SAR cycles and lower reagent consumption in medicinal chemistry campaigns.
- [1] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004. View Source
- [2] Jiang, X.-H.; Song, Y.-L.; Long, Y.-Q. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorg. Med. Chem. Lett. 2004. (Compound 7 as representative key intermediate). View Source
